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Abstract
This technical guide provides a comprehensive overview of the discovery and development

history of ORG 33628, a potent and selective progesterone receptor modulator (SPRM).

Initially developed by Organon & Co., ORG 33628 demonstrated significant anti-progestational

and ovulation-inhibitory activity. This document details its mechanism of action, summarizes its

pharmacological properties through comparative quantitative data, and outlines the key

experimental protocols employed during its preclinical and clinical evaluation. The development

of ORG 33628 was ultimately discontinued after Phase 2 clinical trials. This guide is intended

for researchers, scientists, and professionals in the field of drug development interested in the

history and scientific underpinnings of steroidal hormone modulators.

Introduction
ORG 33628 is a selective progesterone receptor modulator that was investigated for its

potential applications in contraception and other gynecological conditions. As an SPRM, it

exhibits a mixed profile of progesterone receptor agonist and antagonist activities, depending

on the target tissue. The primary goal for its development was to improve the bleeding patterns

associated with progestin-only contraceptive methods.
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ORG 33628 was developed by Organon & Co. as part of a research program aimed at

identifying novel progesterone receptor modulators with improved selectivity and potency. The

development of ORG 33628 reached Phase 2 clinical trials, where it was evaluated for its

ability to control vaginal bleeding in women using progestin-only pills (75 µg desogestrel).[1]

Although it demonstrated a dose-dependent reduction in vaginal bleeding, it was also found to

compromise the inhibition of ovulation.[1] Ultimately, the clinical efficacy was not deemed

sufficient, and the development of ORG 33628 was discontinued.[1]

Mechanism of Action
ORG 33628 exerts its effects by binding to the intracellular progesterone receptor (PR), a

ligand-activated transcription factor. The PR exists in two main isoforms, PR-A and PR-B,

which can mediate different physiological responses. Upon binding, ORG 33628 induces a

conformational change in the receptor. This complex then translocates to the nucleus and binds

to progesterone response elements (PREs) on the DNA, modulating the transcription of target

genes.

As an SPRM, the action of ORG 33628 is tissue-specific. It was hypothesized to have a more

pronounced antagonistic effect on the endometrium, which would help in controlling bleeding,

while having a minimal effect on the hypothalamus and pituitary to avoid interfering with

ovulation inhibition.[1] However, clinical findings suggested that this desired separation of

effects was not fully achieved.[1]

Signaling Pathway
The classical progesterone receptor signaling pathway, which ORG 33628 modulates, is

depicted below.
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The pharmacological profile of ORG 33628 was extensively characterized in preclinical studies,

often in comparison to the well-known progesterone receptor antagonist, mifepristone (RU

486).

Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity

Compound
Relative Binding Affinity
for Progesterone Receptor

Relative Binding Affinity
for Glucocorticoid
Receptor

ORG 33628 2x higher than RU 486 25x lower than RU 486

RU 486 Reference Reference

Table 2: In Vivo Activity in Animal Models

Assay Animal Model
Activity of ORG 33628
(relative to RU 486)

Pregnancy Interruption Rat 16x higher

Antiglucocorticoid Activity Rat 8x lower

Ovulation Inhibition Rat 80x higher

Menses Induction Stumptail Monkey 2x higher

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation of pharmacological data. The

following sections describe the methodologies for the key experiments cited.

Experimental Workflow
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The general workflow for the preclinical and early clinical evaluation of ORG 33628 is illustrated

below.
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Objective: To determine the relative binding affinity of ORG 33628 for the progesterone and

glucocorticoid receptors.

Methodology:

Receptor Source: Cytosol preparations from target tissues (e.g., rabbit uterus for PR, rat

thymus for GR) or recombinant human receptors expressed in cell lines.

Radioligand: A tritiated high-affinity ligand for the respective receptor (e.g., [³H]-ORG 2058

for PR, [³H]-dexamethasone for GR) is used at a concentration near its dissociation constant

(Kd).

Procedure:

A constant concentration of the receptor preparation and the radioligand are incubated in a

series of tubes.

Increasing concentrations of the unlabeled test compound (ORG 33628) or a reference

compound (RU 486) are added to compete for binding with the radioligand.

Non-specific binding is determined in the presence of a saturating concentration of the

unlabeled reference ligand.

After incubation to equilibrium, bound and free radioligand are separated (e.g., by dextran-

coated charcoal adsorption or hydroxylapatite precipitation).

The radioactivity in the bound fraction is quantified by liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is

calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.

McPhail Test (Rabbit Endometrial Transformation)
Objective: To assess the progestational (agonist) or anti-progestational (antagonist) activity of

ORG 33628 in vivo.

Methodology:
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Animal Model: Immature female rabbits are primed with estrogen (e.g., estradiol benzoate)

for several days to induce endometrial proliferation.

Procedure for Agonist Activity: The test compound is administered daily for 5 days.

Procedure for Antagonist Activity: The test compound is co-administered with a standard

dose of progesterone.

Endpoint: On the day after the last treatment, the animals are euthanized, and the uteri are

removed. The degree of endometrial proliferation and glandular development is assessed

histologically and scored on the McPhail scale (0 = no effect, to 4 = maximal progestational

effect).

Rat Pregnancy Interruption (Abortifacient) Assay
Objective: To evaluate the efficacy of ORG 33628 in terminating an established pregnancy.

Methodology:

Animal Model: Mated female rats with confirmed pregnancy (e.g., by presence of sperm in

vaginal lavage).

Procedure: The test compound is administered orally or subcutaneously on a specific day or

days of gestation (e.g., days 7-9).

Endpoint: Several days after treatment, the animals are euthanized, and the uterine horns

are examined for the number of viable fetuses and resorption sites. The effective dose to

terminate pregnancy in 50% of the animals (ED50) can be calculated.

Rat Ovulation Inhibition Assay
Objective: To determine the potency of ORG 33628 in preventing ovulation.

Methodology:

Animal Model: Cycling female rats.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1677477?utm_src=pdf-body
https://www.benchchem.com/product/b1677477?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure: The test compound is administered on the day of proestrus, prior to the expected

luteinizing hormone (LH) surge.

Endpoint: On the morning of estrus, the animals are euthanized, and the oviducts are

flushed to count the number of ova. The dose that inhibits ovulation in 50% of the animals

(ED50) is determined.

Conclusion
ORG 33628 is a selective progesterone receptor modulator that showed considerable potency

in preclinical models, with a favorable separation of anti-progestational and anti-glucocorticoid

effects compared to the reference compound RU 486. Despite its promising preclinical profile,

its development was halted due to insufficient clinical efficacy in controlling vaginal bleeding

without compromising contraceptive efficacy. The history of ORG 33628 provides valuable

insights into the challenges of developing SPRMs with the desired tissue-specific effects for

gynecological applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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